![molecular formula C15H19N5O2S B2632775 N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2097921-75-8](/img/structure/B2632775.png)
N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
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Description
N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide, also known as TES-1025, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.
Scientific Research Applications
Synthesis and Biological Activities
N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide, a compound with a complex chemical structure, has been explored for its potential in various scientific research applications. The synthesis and biological activities of related compounds provide insights into the broader chemical family's utility in medicinal chemistry and biological studies.
Microwave-Assisted Synthesis : A study described the microwave-assisted synthesis of hybrid molecules containing various nuclei, including 1,3,4-thiadiazole, demonstrating antimicrobial, antilipase, and antiurease activities. This method highlights the efficiency of synthesizing structurally complex molecules potentially related to N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide for biological applications (Başoğlu et al., 2013).
Antimicrobial and Antiviral Activities : Compounds featuring piperazine-1-carboxamide structures have been synthesized and evaluated for their antimicrobial and antiviral activities. A specific study on urea and thiourea derivatives of piperazine doped with febuxostat showed promising antiviral and antimicrobial potentials, suggesting similar research avenues for N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide (Reddy et al., 2013).
PET Imaging Tracers : The development of PET imaging tracers using analogs of WAY100635, which share structural similarities with the compound , demonstrated the potential for in vivo quantification of serotonin 5-HT1A receptors. This application is crucial for diagnosing and understanding neuropsychiatric disorders (García et al., 2014).
Antipsychotic Potential : Explorations into heterocyclic carboxamides as potential antipsychotic agents have shown promising in vitro and in vivo activities. Such studies are pivotal for developing new therapeutic agents against various psychiatric conditions, indicating a research interest in compounds like N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide (Norman et al., 1996).
Antibacterial and Antifungal Activities : The synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine and their evaluation for biological activities underscore the antimicrobial potential of such compounds. These findings are critical for developing new antibiotics in an era of increasing antibiotic resistance (Xia, 2015).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-2-22-13-5-3-12(4-6-13)17-15(21)20-9-7-19(8-10-20)14-11-16-23-18-14/h3-6,11H,2,7-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWRCYGHXKEJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide |
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